molecular formula C18H20N2O B11294069 4,6-dimethyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

4,6-dimethyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11294069
M. Wt: 280.4 g/mol
InChI Key: SIDODHMXQWHGMV-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7, and a 2-methylphenoxyethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be tailored to meet specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazoles with different substituents, such as:

  • 5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
  • 5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

The uniqueness of 5,7-DIMETHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

4,6-dimethyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-9-13(3)17-15(10-11)19-18(20-17)14(4)21-16-8-6-5-7-12(16)2/h5-10,14H,1-4H3,(H,19,20)

InChI Key

SIDODHMXQWHGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NC3=C(C=C(C=C3N2)C)C

Origin of Product

United States

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